Cas no 2757082-06-5 ((4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole))

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a rigid indene backbone, widely used in asymmetric catalysis. Its key structural features include two tert-butyl-substituted oxazoline rings linked by a 2,2-disubstituted indene core, providing high steric hindrance and electronic tunability. This ligand exhibits excellent enantioselectivity in transition-metal-catalyzed reactions, particularly in Cu(II)-mediated cyclopropanation, Diels-Alder reactions, and Michael additions. The tert-butyl groups enhance ligand rigidity and chiral induction, while the planar indene spacer improves π-stacking interactions. Its C2-symmetric structure minimizes competing transition states, often achieving >90% ee in various transformations. The compound's air stability and compatibility with diverse metal centers make it advantageous for industrial-scale asymmetric synthesis.
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) structure
2757082-06-5 structure
Product name:(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
CAS No:2757082-06-5
MF:C23H32N2O2
MW:368.512386322021
CID:5085504
PubChem ID:146013344

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Chemical and Physical Properties

Names and Identifiers

    • (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
    • (4S)-4-tert-butyl-2-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl}-4,5-dihydro-1,3-oxazole
    • BS-48529
    • CS-0103989
    • (4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-t-butyloxazole], 98%
    • (4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole
    • MFCD32641141
    • AT36042
    • (4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]
    • 2757082-06-5
    • E81248
    • Inchi: 1S/C23H32N2O2/c1-21(2,3)17-13-26-19(24-17)23(11-15-9-7-8-10-16(15)12-23)20-25-18(14-27-20)22(4,5)6/h7-10,17-18H,11-14H2,1-6H3/t17-,18-/m1/s1
    • InChI Key: GABYPOAAACQAAR-QZTJIDSGSA-N
    • SMILES: C([C@H]1COC(C2(C3OC[C@H](C(C)(C)C)N=3)CC3=CC=CC=C3C2)=N1)(C)(C)C

Computed Properties

  • Exact Mass: 368.246378268g/mol
  • Monoisotopic Mass: 368.246378268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.2Ų
  • XLogP3: 4.9

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1239474-1g
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
1g
$275 2024-06-05
Aaron
AR01XDHF-250mg
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
250mg
$64.00 2025-02-12
eNovation Chemicals LLC
Y1239474-250mg
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
250mg
$115 2025-03-01
eNovation Chemicals LLC
Y1239474-1g
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
1g
$270 2025-03-01
1PlusChem
1P01XD93-250mg
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
250mg
$39.00 2024-05-07
Aaron
AR01XDHF-1g
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
1g
$254.00 2025-02-12
eNovation Chemicals LLC
Y1239474-100mg
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
100mg
$75 2024-06-05
eNovation Chemicals LLC
Y1239474-1g
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
1g
$270 2025-02-26
eNovation Chemicals LLC
Y1239474-100mg
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
100mg
$75 2025-03-01
eNovation Chemicals LLC
Y1239474-250mg
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
2757082-06-5 97%
250mg
$115 2024-06-05

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Related Literature

Additional information on (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Introduction to (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) and Its Significance in Modern Chemical Biology

The compound with the CAS number 2757082-06-5 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Its systematic name, (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), provides a detailed insight into its structural and stereochemical characteristics. This intricate molecular architecture makes it a promising candidate for various applications in pharmaceutical research and drug development.

At the core of this compound's structure lies a bis(indene) core linked by a bis(oxazole) bridge. The presence of the (4S,4'S) stereochemistry indicates a specific spatial arrangement of the substituents, which is crucial for its biological activity. The tert-butyl groups appended to the oxazole rings enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. These features make it an attractive scaffold for designing novel bioactive compounds.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways relevant to human health and disease. The compound in question has shown potential in several preclinical studies as a modulator of protein-protein interactions and enzyme activity. Its ability to interact with specific targets within cellular machinery could make it a valuable tool for understanding disease mechanisms and developing therapeutic interventions.

One of the most intriguing aspects of this molecule is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. The bis(indene) moiety and the oxazole bridge provide multiple interaction points with kinase active sites, making it possible to design highly specific inhibitors. Recent studies have demonstrated that similar scaffolds can effectively inhibit aberrant signaling pathways associated with these diseases.

The stereochemical purity of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is another key factor that contributes to its potential as a lead compound. Stereoselective synthesis methods have been employed to ensure high enantiomeric purity, which is essential for achieving optimal biological activity. Advances in chiral resolution techniques have made it possible to produce enantiomerically pure forms of complex molecules like this one.

Moreover, the compound's structural features have also been explored for their potential in materials science applications. The rigid bis(indene) core and flexible oxazole bridges can be exploited to design polymers with unique mechanical properties. These materials could find applications in the development of advanced coatings, adhesives, and even electronic components.

The synthesis of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves multiple steps that showcase the ingenuity of organic synthesis. Key steps include the formation of the bis(indene) core through a series of cyclization reactions followed by cross-coupling techniques to introduce the oxazole bridges. Each step is carefully optimized to ensure high yield and purity.

In conclusion, (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) represents a significant advancement in the field of chemical biology. Its unique structural features and promising biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, its importance in both academic and industrial settings is likely to grow.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD